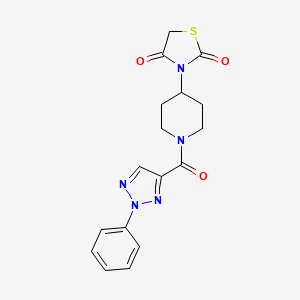

3-(1-(2-苯基-2H-1,2,3-三唑-4-羰基)哌啶-4-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Thiazolidine-2,4-dione is another important heterocyclic compound often found in various pharmaceuticals.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives has attracted much attention due to their importance in medicinal chemistry . Typical modes of constructing these heterocyclic ring systems include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives can be fine-tuned by different ligands . For example, cyclometalating ligand A induces a stronger highest occupied molecular orbital (HOMO) stabilization compared to B and leads to complexes with progressively narrower HOMO–lowest unoccupied molecular orbital (LUMO) and redox gaps, and lower emission energy .Chemical Reactions Analysis

The redox and emission properties of all of the complexes are effectively fine-tuned by the different ligands . For example, complexes equipped with the bipyridine ancillary ligand display fully reversible redox processes and emit from predominantly metal-to-ligand charge transfer (MLCT) states with high emission quantum yields .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can be influenced by various factors. For example, the presence of electron-donating groups can contribute to good inhibitory activity against certain enzymes .科学研究应用

抗菌应用

与指定化学结构密切相关的噻唑烷二酮-三唑杂化物的合成和评估已因其抗菌特性而被广泛研究。这些化合物已通过多组分多米诺过程合成,利用 PEG-400 作为高效且绿色的反应介质。所得化合物对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌等菌株表现出显着的体外抗菌活性,以及对黑曲霉和黄曲霉的抗真菌活性 (Sindhu 等人,2014 年)。这强调了此类化合物在解决一系列微生物感染中的潜力。

抗真菌和理化性质

对 1,2,4-三唑类新型抗真菌化合物(包括指定化学结构的衍生物)的研究突出了它们有希望的药理特性。专注于确定生物相关溶剂中的溶解度热力学和分配过程的研究至关重要。这些化合物在缓冲溶液和己烷中表现出较差的溶解度,但在醇中表现出更好的溶解度,表明特定的溶质-溶剂相互作用并暗示生物介质中的亲脂传递途径 (Volkova 等人,2020 年)。

合成和生物活性

利用一系列源自类药分子的杂环模型,合成了结构多样的 2,4-噻唑烷二酮的小而简单的 5-氨基亚甲基衍生物,扩大了这些化合物的生物学应用。这包括开发具有抗菌和抗真菌活性的化合物,其中带有吡啶或哌嗪部分的化合物已显示出特别好的至优异的抗菌活性。值得注意的是,这些研究没有报告高细胞毒性,这对于治疗应用是有利的 (Mohanty 等人,2015 年)。

作用机制

Target of Action

The compound, 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .

Mode of Action

Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities . This suggests that the compound may interact with its targets through non-covalent bonding, leading to changes in the targets’ function.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

未来方向

属性

IUPAC Name |

3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-15-11-26-17(25)21(15)12-6-8-20(9-7-12)16(24)14-10-18-22(19-14)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRUAEVYYOWFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2934779.png)

![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2934781.png)

![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)

![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2934797.png)

amino}-4,4-difluorobutanoic acid](/img/structure/B2934798.png)

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)